Benzopyrenomycin

Description

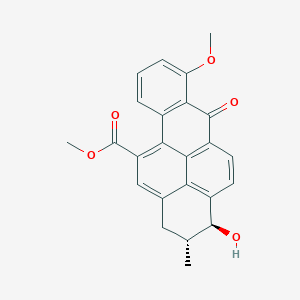

Structure

3D Structure

Propriétés

Formule moléculaire |

C24H20O5 |

|---|---|

Poids moléculaire |

388.4 g/mol |

Nom IUPAC |

methyl (2R,3S)-3-hydroxy-7-methoxy-2-methyl-6-oxo-2,3-dihydro-1H-benzo[a]pyrene-11-carboxylate |

InChI |

InChI=1S/C24H20O5/c1-11-9-12-10-16(24(27)29-3)19-13-5-4-6-17(28-2)20(13)23(26)15-8-7-14(22(11)25)18(12)21(15)19/h4-8,10-11,22,25H,9H2,1-3H3/t11-,22+/m1/s1 |

Clé InChI |

KJQQRJJQDAYPST-XFNZEKPQSA-N |

SMILES isomérique |

C[C@@H]1CC2=CC(=C3C4=C(C(=CC=C4)OC)C(=O)C5=C3C2=C([C@H]1O)C=C5)C(=O)OC |

SMILES canonique |

CC1CC2=CC(=C3C4=C(C(=CC=C4)OC)C(=O)C5=C3C2=C(C1O)C=C5)C(=O)OC |

Synonymes |

benzopyrenomycin |

Origine du produit |

United States |

Natural Origin and Ecological Context of Benzopyrenomycin

Strategies for Enhancing Natural Product Biosynthesis in Culture

Co-cultivation Methodologies for Cryptic Metabolite Induction

The expression of biosynthetic gene clusters for many fungal secondary metabolites, including benzopyrenomycin, often remains silent under standard laboratory monoculture conditions. Co-cultivation, which mimics the natural competitive or symbiotic interactions between different microorganisms, is a powerful strategy to awaken these "cryptic" metabolic pathways. semanticscholar.org This interaction can trigger defense mechanisms or signaling cascades that lead to the production of novel or otherwise unexpressed compounds.

Research has indicated that the production of this compound can be specifically induced in Streptomyces through co-culture with heat-killed, or autoclaved, Pseudomonas aeruginosa. scispace.com This method suggests that direct cell-to-cell signaling or competition with a living bacterium is not necessary; rather, chemical components released from the autoclaved P. aeruginosa cells act as elicitors. This approach is advantageous as it prevents the inducing bacterium from overgrowing the producer strain or complicating the extraction process.

While detailed studies on the induction of this compound in Penicillium citrinum via co-culture are limited, related research has demonstrated significant metabolic cross-talk between P. citrinum and P. aeruginosa. In a membrane-separated co-culture system, this interaction led to the production of a previously undescribed, highly oxidized citrinin (B600267) adduct named citrinolide, which exhibited enhanced antibiotic properties against P. aeruginosa. nih.gov This finding underscores the potential of microbial competition to drive the synthesis of novel, defense-related molecules within P. citrinum and provides a strong rationale for exploring co-cultivation as a method to induce this compound.

Elicitation Studies Using Chemical and Biological Signals

Beyond co-cultivation with whole organisms, the production of cryptic secondary metabolites can be triggered by specific chemical or biological elicitors. These molecules can activate silent biosynthetic gene clusters through various mechanisms, including epigenetic modification. For fungi like Penicillium citrinum, this represents a promising avenue for accessing their full chemical diversity.

Chemical Elicitors and Epigenetic Modification

Chemical elicitors, particularly epigenetic modifiers, have been successfully used to induce secondary metabolite production in various Penicillium species. mdpi.com These small molecules can alter gene expression without changing the DNA sequence itself. The primary mechanisms involve the inhibition of enzymes like histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). Inhibition of these enzymes leads to a more open chromatin structure (euchromatin), making previously silent gene clusters accessible for transcription. inia.gob.pe

While no specific studies have reported the induction of this compound using these methods, extensive research on Penicillium species demonstrates the principle's effectiveness. For instance, treatment of Penicillium chrysogenum with the HDAC inhibitor sodium butyrate (B1204436) resulted in a significantly enhanced production of secondary metabolites with anti-HIV activity. researchgate.netnih.govjst.go.jp Similarly, the application of various epigenetic modifiers to Penicillium citreonigrum induced the production of multiple azaphilones and two new meroterpenes that were not present in control cultures. researchgate.net

The table below summarizes common epigenetic modifiers and their observed effects on secondary metabolite production in Penicillium species, illustrating the potential for these techniques to be applied for this compound induction.

| Elicitor Type | Chemical Elicitor | Target Enzyme | Observed Effect in Penicillium spp. |

| Epigenetic Modifier | Sodium Butyrate | Histone Deacetylase (HDAC) | Enhanced production of bioactive metabolites in P. chrysogenum. researchgate.netjst.go.jp |

| Epigenetic Modifier | Valproic Acid | Histone Deacetylase (HDAC) | Induced expression of cryptic biosynthetic gene clusters. researchgate.net |

| Epigenetic Modifier | 5-Azacytidine | DNA Methyltransferase (DNMT) | Induced profound changes in the secondary metabolite profile of P. citreonigrum. researchgate.net |

| Epigenetic Modifier | Nicotinamide | Histone Deacetylase (HDAC) | Induced production of phenolic compounds in P. brevicompactum. mdpi.com |

Biological Elicitors

Biological elicitors are molecules derived from living organisms, such as cell wall components from fungi or bacteria, that can trigger defense responses and secondary metabolism. Fungal elicitors prepared from the cell walls of Penicillium citrinum have themselves been used to stimulate the production of secondary metabolites (e.g., paclitaxel) in plant cell cultures. nih.gov This demonstrates that the fungus produces recognizable signaling molecules that can influence the metabolism of other organisms. Conversely, it is highly probable that P. citrinum can also respond to such signals from other microbes, providing a mechanism for inducing its own cryptic pathways, which could potentially include the one responsible for this compound synthesis.

Biosynthetic Pathways of Benzopyrenomycin

Characterization of Polyketide Synthase (PKS) Systems

The biosynthesis of the Benzopyrenomycin backbone is attributed to a Type II Polyketide Synthase (PKS) system. These systems are multi-enzyme complexes composed of discrete, monofunctional proteins that work in an iterative fashion to construct the polyketide chain. sciepublish.comescholarship.org

Bacterial aromatic polyketides, including the precursors to this compound, are synthesized by Type II PKSs. sciepublish.com Unlike the large, modular Type I PKSs, Type II systems consist of a set of dissociated enzymes that are used repeatedly. jmicrobiol.or.kr The minimal set of enzymes required for polyketide chain synthesis is a hallmark of this system. sciepublish.com

The core components of a minimal Type II PKS include:

Ketosynthase (KS): This exists as a heterodimer of two proteins, KSα and KSβ. KSα is the catalytic subunit that performs the crucial carbon-carbon bond-forming condensation reaction. escholarship.orgnih.gov

Chain Length Factor (CLF): Also known as KSβ, this protein forms a heterodimer with KSα and is critical in determining the length of the polyketide chain. escholarship.orgnih.gov

Acyl Carrier Protein (ACP): This small, vital protein carries the growing polyketide chain via a phosphopantetheine arm, presenting it to the various catalytic domains of the PKS. escholarship.org

These components work in concert, with the KS-CLF heterodimer catalyzing the decarboxylative condensation of a malonyl-ACP extender unit with the growing acyl-ACP chain. nih.gov

Table 1: Core Components of a Minimal Type II PKS System

| Component | Subunits | Primary Function |

| Ketosynthase (KS) | KSα | Catalyzes the Claisen condensation to form C-C bonds. nih.gov |

| Chain Length Factor (CLF) | KSβ | Dictates the number of extension cycles, determining the final chain length. escholarship.org |

| Acyl Carrier Protein (ACP) | - | Covalently binds the growing polyketide chain as a thioester and shuttles it between enzymatic domains. escholarship.org |

The genes encoding the enzymes for a specific natural product like this compound are typically clustered together on the chromosome in what is known as a Biosynthetic Gene Cluster (BGC). escholarship.org The identification of these BGCs is a cornerstone of natural product research. For organisms like Streptomyces, genome mining has become a powerful tool, revealing a vast number of uncharacterized "silent" BGCs with the potential to produce novel compounds. nih.gov

The process of identifying the this compound BGC in Streptomyces lavendulae would follow a standard workflow:

Genome Sequencing: The entire genome of the producing strain, S. lavendulae, is sequenced.

Bioinformatic Analysis: The genomic data is analyzed using specialized software like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). nih.gov This tool predicts the locations of BGCs by identifying canonical genes, such as those for PKSs, cyclases, and tailoring enzymes.

Cloning and Heterologous Expression: Once a putative BGC is identified, the entire cluster is cloned into a suitable vector. dominiopublico.uy This is often challenging due to the large size of BGCs, which can be over 100 kb. dominiopublico.uy The cloned cluster is then introduced into a genetically tractable host strain, such as Streptomyces coelicolor, to "express" the genes and produce the compound. Production of this compound in the heterologous host confirms the correct BGC was identified.

While the specific BGC for this compound has been proposed based on pathway intermediates, detailed reports on its complete cloning and heterologous expression are subjects of ongoing research. capes.gov.br

Determining the precise role of each enzyme within the BGC is achieved through functional analysis. This involves a combination of genetic manipulation and biochemical assays.

Key techniques include:

Gene Inactivation: Specific genes within the BGC are knocked out or inactivated. nih.gov For instance, using base editing technologies like Target-AID can introduce stop codons into a target gene in Streptomyces. The resulting change in metabolite production (e.g., accumulation of an intermediate or complete loss of production) helps to assign a function to the inactivated gene.

Heterologous Expression of Single Genes: Individual enzymes, such as cyclases or oxygenases, can be expressed and purified. These purified proteins are then used in in vitro assays with the proposed substrate to confirm their specific catalytic activity.

Structural Biology: Understanding the three-dimensional structure of the PKS enzymes and ancillary proteins through techniques like X-ray crystallography provides insights into their mechanism and substrate specificity.

For this compound, functional analysis would be crucial to elucidate how the ancillary proteins modify the initial polyketide scaffold, catalyzing the cyclizations and rearrangements that transform the angucycline intermediate into the final benzo[a]pyrene (B130552) structure. capes.gov.br

Identification and Cloning of Biosynthetic Gene Clusters

Precursor Building Blocks and Carbon Backbone Assembly

The construction of complex natural products begins with simple, primary metabolites. For polyketides, these fundamental building blocks are derived from acetyl-CoA and malonyl-CoA.

The biosynthesis of the polyketide chain that ultimately becomes this compound relies on two core precursor molecules:

Acetyl-CoA: This two-carbon unit typically serves as the "starter unit" that primes the PKS system.

Malonyl-CoA: This three-carbon dicarboxylic acid derivative serves as the "extender unit" for chain elongation. In each extension step, malonyl-CoA is decarboxylated, adding a two-carbon unit to the growing chain. nih.gov

The assembly process begins with the loading of the acetyl-CoA starter unit onto the PKS. Subsequently, in a series of iterative cycles, the PKS catalyzes the condensation of malonyl-CoA derived extender units. For this compound, this process is proposed to create a decaketide backbone, meaning one starter unit and nine extender units are used. capes.gov.br

Following the assembly of the linear polyketide chain, it must be folded and cyclized to form the characteristic aromatic ring system. For this compound, evidence points to the formation of an angucycline backbone as a key intermediate. capes.gov.brjmicrobiol.or.kr

Angucyclines are a major class of bacterial aromatic polyketides characterized by their angularly fused tetracyclic ring structure. capes.gov.br The co-occurrence of angucycline-type polyketides alongside this compound in cultures of S. lavendulae strongly suggests a biosynthetic link. capes.gov.br The proposed pathway suggests that a decaketide chain undergoes a series of intramolecular aldol (B89426) condensations to form an angucycline intermediate. capes.gov.br It is hypothesized that the unique benzo[a]pyrene carbon skeleton of this compound is then formed through a sophisticated enzymatic rearrangement of this angucycline scaffold, potentially involving the fusion of an additional C3 building block derived from a precursor like malonic acid. capes.gov.brjmicrobiol.or.kr

Origin and Incorporation of Specific Starter and Extender Units

The biosynthesis of the this compound carbon skeleton begins with a type II PKS. These systems typically initiate polyketide chain synthesis with a starter unit, most commonly acetyl-CoA, followed by iterative additions of extender units, which are usually malonyl-CoA. wikipedia.orgnih.gov In the case of this compound, the biosynthesis is proposed to proceed through an angucycline intermediate. capes.gov.brnih.gov The assembly of typical angucycline backbones, which are decaketides, involves a starter unit (like acetate) and nine successive condensations with malonyl-CoA as the extender unit. mdpi.com

A key feature of the this compound pathway is the proposed fusion of an angucycline-type precursor with an additional small molecule building block. capes.gov.brsci-hub.st Evidence, including the co-occurrence of angucyclic polyketides with identical substitution patterns in the producing strain Streptomyces lavendulae, supports this hypothesis. capes.gov.brsci-hub.st It has been suggested that the carbon scaffold of this compound is formed by fusing one molecule of malonic acid or a related four-carbon building block like oxaloacetate to an angucycline intermediate. nih.govsci-hub.st This incorporation of a branched or separate unit is a critical diversification step that sets the stage for the formation of the unique benzo[a]pyrene core. dominiopublico.uy

| Unit Type | Precursor Molecule | Role in Biosynthesis |

| Starter Unit | Acetyl-CoA (putative) | Initiates the polyketide chain for the angucycline backbone. |

| Extender Unit | Malonyl-CoA | Used in nine iterative elongation steps to form the decaketide backbone of the angucycline precursor. mdpi.com |

| Building Block | Malonic Acid / Oxaloacetate (putative) | Fused with the angucycline intermediate to form the final benzo[a]pyrene scaffold. nih.govsci-hub.st |

Enzymatic Transformations and Cyclization Cascade

Following the assembly of the polyketide chain by the PKS, a series of enzymatic transformations, including cyclizations and oxidative reactions, are required to construct the final complex architecture of this compound.

The initial nascent poly-β-ketone chain synthesized by the PKS is highly reactive and must be folded and cyclized in a controlled manner. nih.gov In type II PKS systems, this process is governed by associated cyclase and aromatase enzymes that dictate the regioselectivity of the crucial first intramolecular aldol condensations. nih.gov For the angucycline precursor to this compound, a specific series of C-C bond formations creates the characteristic angular tetracyclic core. The cyclization pattern for angucyclines is well-established and involves a "first-ring" cyclization (typically C7-C12) followed by subsequent ring closures guided by specific cyclase enzymes to form the fused ring system. nih.gov The formation of the angucycline backbone is a prerequisite for the subsequent rearrangement into the benzo[a]pyrene structure. nih.gov

The conversion of the angucycline intermediate into the benzo[a]pyrene scaffold is the most intriguing and defining step in this compound biosynthesis. This transformation requires significant skeletal rearrangement, likely initiated by oxidative processes. acs.org While the precise enzymatic steps are not fully elucidated, the proposed mechanism involves the condensation of the angucyclic anthrone (B1665570) precursor with a C3 or C4 building block, such as malonic acid or oxaloacetate. capes.gov.brsci-hub.st This is followed by a cascade of reactions that likely includes C-C bond cleavage of the angucycline core and the formation of new C-C bonds to create the perifused, five-ring system of benzo[a]pyrene. nih.govsci-hub.st This type of oxidative rearrangement is a known strategy in the biosynthesis of other complex polyketides, where oxygenase enzymes play a critical role in cleaving stable carbon-carbon bonds to enable profound structural reorganizations. acs.org

After the formation of the core carbocyclic scaffold, a variety of tailoring enzymes modify the structure to yield the final bioactive compound. sci-hub.st These post-PKS modifications for aromatic polyketides commonly include hydroxylations, methylations, and glycosylations, which are crucial for the molecule's biological activity. escholarship.orgnih.gov The co-isolation of an angucyclic polyketide, saquayamycin, with an identical ring-substitution pattern from the producing culture suggests that these tailoring steps may occur on the shared angucycline intermediate before the pathways diverge. capes.gov.brnih.gov Alternatively, these modifications could happen after the benzo[a]pyrene scaffold is formed. Common tailoring reactions catalyzed by specific enzymes include:

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.

Methylation: Catalyzed by methyltransferases using S-adenosylmethionine (SAM) as a methyl donor.

Glycosylation: Catalyzed by glycosyltransferases that attach sugar moieties to the aglycone, which can significantly impact solubility and target binding. sci-hub.st

Oxidative Rearrangement Processes in Benzo[a]pyrene Scaffold Formation

Comparative Genomics and Pathway Analysis with Related Aromatic Polyketides

Comparative analysis of the this compound biosynthetic gene cluster (BGC) with those of related aromatic polyketides, particularly angucyclines like chartreusin, benastatin, and saquayamycin, provides insights into its evolutionary origins and biosynthetic logic. nih.govacs.org These comparisons reveal a conserved set of genes for the minimal PKS (ketosynthase, chain length factor, and acyl-carrier protein) and early cyclases responsible for forming the common angucycline precursor. nih.gov

The this compound BGC is expected to contain a unique set of genes encoding the enzymes for the key oxidative rearrangement step that distinguishes its pathway. By comparing its BGC to that of a typical angucycline, one can identify candidate oxygenases, transferases, or lyases responsible for condensing the additional building block and rearranging the carbon skeleton. nih.govnih.gov Furthermore, analyzing the regulatory genes within the cluster can shed light on how the expression of these unique pathway steps is controlled. nih.gov This genomic comparison is a powerful tool for understanding how novel chemical scaffolds are evolved from pre-existing biosynthetic platforms. mdpi.com

Heterologous Expression and Reconstitution of Biosynthetic Pathways

Confirming the function of the this compound gene cluster and elucidating the roles of its constituent enzymes can be achieved through heterologous expression. nih.govnih.gov This powerful technique involves cloning the entire BGC, or subsets of it, into a well-characterized host organism, such as Streptomyces albus or Streptomyces lividans, that is genetically tractable and produces few interfering background metabolites. acs.orgnih.gov

Successful expression of the this compound BGC in a heterologous host would definitively link the gene cluster to the product. capes.gov.br Moreover, this approach allows for targeted gene knockout experiments to probe the function of individual enzymes. nih.gov For instance, inactivating the genes suspected to be involved in the oxidative rearrangement could lead to the accumulation of the angucycline intermediate, providing direct proof of the proposed biosynthetic pathway. acs.org Reconstitution of the pathway in a heterologous host also opens up possibilities for combinatorial biosynthesis and bioengineering to create novel analogues of this compound. researchgate.net

Structural Elucidation Methodologies for Benzopyrenomycin

Advanced Spectroscopic Analysis for Planar Structure Determination

The foundational framework of benzopyrenomycin was pieced together using a combination of advanced spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were pivotal in assembling the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provided the crucial data to map out the carbon skeleton and the placement of protons within the this compound molecule.

The initial structural insights into this compound were derived from one-dimensional NMR experiments. The ¹H NMR spectrum revealed the chemical environment of the protons, while the ¹³C NMR spectrum provided information about the carbon framework. wiley-vch.de For instance, the ¹³C NMR spectrum of this compound showed 25 distinct signals, corresponding to the number of carbon atoms in the molecule. wiley-vch.de The initial structural elucidation of many complex natural products has heavily relied on such 1D NMR data. frontiersin.org

Table 1: ¹³C NMR Data for this compound

| Chemical Shift (ppm) |

| 181.492 |

| 170.929 |

| 160.541 |

| 146.609 |

| 138.174 |

| 137.161 |

| 133.844 |

| 130.430 |

| 128.823 |

| 128.776 |

| 127.933 |

| 126.674 |

| 124.566 |

| 124.403 |

| 123.655 |

| 119.833 |

| 119.515 |

| 112.607 |

| 73.176 |

| 56.075 |

| 52.974 |

| 36.801 |

| 35.485 |

| 17.978 |

Note: Data extracted from the supporting information of a study on this compound. wiley-vch.de The table is interactive and can be sorted.

To assemble the complete structure, two-dimensional NMR techniques were essential. wiley-vch.deacs.org

COSY (Correlation Spectroscopy): This experiment established the connectivity between adjacent protons (¹H-¹H correlations). wiley-vch.de

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlated each proton with its directly attached carbon atom, aiding in the assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique was crucial for piecing together the molecular fragments by identifying long-range correlations between protons and carbons (typically 2-3 bonds away). wiley-vch.demdpi.com These correlations were instrumental in connecting the various structural components of this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provided information about the spatial proximity of protons, which was vital for determining the relative stereochemistry of the molecule. mdpi.com

The comprehensive analysis of these 2D NMR datasets allowed for the unambiguous construction of the planar structure of this compound. wiley-vch.demdpi.com

The structural elucidation of complex molecules like this compound, often available in only minute quantities, benefits significantly from high-field NMR spectrometers and cryoprobe technology. acs.org These technologies enhance sensitivity, allowing for the acquisition of high-quality data from very small samples. acs.org This was particularly relevant in the study of other complex polyketides where sample quantity was a limiting factor. acs.org

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations

Mass Spectrometry (MS) Applications

Mass spectrometry played a complementary and confirmatory role in the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact molecular formula of this compound. wiley-vch.demdpi-res.com By providing a highly accurate mass measurement, HRMS confirmed the elemental composition suggested by the NMR data. acs.orgnih.gov For this compound, HRMS data supported its proposed molecular formula, adding a critical piece of evidence to the structural puzzle. wiley-vch.de

Fragmentation Pathway Analysis (MS/MS, MSn) for Structural Insights

Mass spectrometry (MS) plays a pivotal role in the structural elucidation of complex natural products like this compound. Tandem mass spectrometry (MS/MS or MS²) and multi-stage mass spectrometry (MSⁿ) provide profound insights into the molecule's connectivity and fragmentation patterns. In these techniques, precursor ions of the analyte are isolated and then fragmented by collision-induced dissociation (CID), with the resulting product ions being analyzed. This process helps in piecing together the structural puzzle of the molecule. nih.govnih.gov

The fragmentation pathways are not always straightforward and can be influenced by the ionization method and the energy applied during CID. For complex molecules, rule-based predictors and computational tools are often employed to predict and interpret the fragmentation patterns observed in the MS/MS spectra. nih.gov These in-silico fragmentation approaches can generate hypothetical spectra for a proposed structure, which can then be compared with the experimental data to validate the structural assignment. nih.gov

In the context of polycyclic aromatic compounds like this compound, MS/MS analysis is crucial for confirming the core structure and the nature and position of substituents. The fragmentation of the benzo[a]pyrene-type carbocyclic ring system would yield characteristic product ions, providing a fingerprint for this structural motif. For instance, in the analysis of benzo[a]pyrene (B130552), specific CID conditions can be optimized to enhance the sensitivity and specificity of the detection, a principle that can be extended to its derivatives like this compound. koreascience.kr The use of MSⁿ can further dissect the fragmentation of primary product ions, offering deeper structural details that might be ambiguous from a single MS/MS experiment. nih.gov

Hyphenated Techniques (LC-MS, GC-MS) for Purity and Mixture Analysis

To analyze this compound from a biological or synthetic source, it is often present in a complex mixture. Hyphenated techniques, which couple a separation method with mass spectrometric detection, are indispensable for both purification and analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. sciex.com The liquid chromatograph separates the components of a mixture, and the mass spectrometer provides detection and structural information for each separated component. escholarship.orgnih.gov LC-MS/MS methods, where tandem mass spectrometry is coupled with liquid chromatography, are particularly effective for the sensitive and specific quantification and confirmation of analytes in complex matrices. sciex.comnih.gov The retention time from the LC provides an additional layer of identification alongside the mass-to-charge ratio and fragmentation pattern from the MS. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust hyphenated technique, though its application to this compound would depend on the compound's volatility and thermal stability. nih.govnih.gov Derivatization might be necessary to increase volatility and prevent thermal degradation during analysis. sciex.com In GC-MS, the gas chromatograph separates volatile components of a mixture before they are introduced into the mass spectrometer. researchgate.net GC-MS/MS has been successfully used for the analysis of benzo[a]pyrene in various samples, demonstrating high sensitivity and selectivity. koreascience.krnih.gov This suggests that a similar approach could be developed for this compound, provided the compound can be volatilized without decomposition.

Both LC-MS and GC-MS are instrumental in assessing the purity of isolated this compound and in analyzing its presence in complex mixtures, such as extracts from the producing organism. escholarship.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. mdpi.comtechnologynetworks.com This method is particularly informative for compounds containing chromophores, which are functional groups that absorb light in the UV-Vis range. mdpi.com The extensive conjugated system of the benzo[a]pyrene core in this compound is expected to give rise to characteristic and strong absorptions in the UV-Vis spectrum. nih.gov

The absorption of UV-Vis light promotes electrons from a lower energy state to a higher one. reddit.com In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is smaller, leading to absorption at longer wavelengths. reddit.com The λmax (wavelength of maximum absorbance) values in a UV-Vis spectrum can provide valuable information about the extent of conjugation and the presence of certain functional groups. reddit.com For polycyclic aromatic hydrocarbons, the UV-Vis spectrum often exhibits a series of absorption bands that are characteristic of the specific ring system. nih.gov

For example, a conjugated tetraene-like chromophore can show a UV absorption band around 330 nm. nih.gov The UV-Vis spectrum of this compound would be a key tool in its initial identification and for monitoring its presence during isolation and purification processes. Any modification to the conjugated system, such as the addition of substituents, would be expected to cause a shift in the absorption maxima, providing further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. sci-hub.se Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. nih.gov

For this compound, IR spectroscopy would be used to identify key functional groups attached to its core structure. For instance, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. nih.gov Carbonyl (C=O) groups, such as those in esters or ketones, would show a strong absorption in the range of 1670-1780 cm⁻¹. nih.gov The IR spectrum would also show absorptions corresponding to C-H bonds and C=C bonds of the aromatic system. sci-hub.se The specific frequencies of these absorptions can be influenced by the molecular environment, providing subtle clues about the structure.

The following table summarizes the expected IR absorption bands for key functional groups that could be present in this compound.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3200-3600 (broad) |

| Carbonyl (C=O) | 1670-1780 (strong) |

| Aromatic C=C | 1400-1600 (multiple bands) |

| Aromatic C-H | 3000-3100 (stretch), 690-900 (out-of-plane bend) |

| Alkane C-H | 2850-2960 (stretch) |

Data derived from general principles of IR spectroscopy and analysis of similar compounds. nih.gov

Stereochemical Assignment

Chiroptical Spectroscopy (Optical Rotation, Electronic Circular Dichroism - ECD)

The stereochemistry of a chiral molecule like this compound, which contains stereogenic centers, is crucial for its biological activity. Chiroptical spectroscopy techniques are essential for determining the absolute configuration of such molecules. wiley-vch.dechiralabsxl.com

Optical Rotation (OR) measures the rotation of plane-polarized light by a chiral compound. It is a fundamental property of chiral molecules and is often reported as the specific rotation [α]D. frontiersin.org While the sign and magnitude of the optical rotation can be used to distinguish between enantiomers, assigning the absolute configuration based solely on OR values can be unreliable, as small structural changes can lead to significant changes in the rotation. frontiersin.orgresearchgate.net

Electronic Circular Dichroism (ECD) is a more powerful technique for stereochemical assignment. chiralabsxl.comrsc.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. chiralabsxl.com An ECD spectrum consists of positive or negative Cotton effects, which are directly related to the three-dimensional arrangement of atoms in the molecule. researchgate.net For molecules with chromophores, like the conjugated system in this compound, the ECD spectrum can be a sensitive probe of the stereochemistry. By comparing the experimental ECD spectrum with the theoretically calculated spectra for possible stereoisomers, the absolute configuration can often be unambiguously determined. researchgate.netresearchgate.net

Computational Chemistry Approaches (Density Functional Theory - DFT Calculations for OR and ECD)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for the stereochemical assignment of natural products. frontiersin.orgnih.gov DFT calculations can predict the chiroptical properties, such as optical rotation and ECD spectra, for a given stereoisomer with a high degree of accuracy. acs.orgnih.gov

The general workflow for using DFT to determine the absolute configuration involves several steps:

Conformational Search: Identifying all low-energy conformers of the possible stereoisomers of the molecule. researchgate.net

Geometry Optimization: Optimizing the geometry of each conformer using DFT methods. nih.gov

Property Calculation: Calculating the chiroptical properties (OR and ECD) for each optimized conformer. nih.govresearchgate.net This is often done using time-dependent DFT (TD-DFT) for ECD calculations. acs.orgnih.gov

Spectral Averaging: The calculated properties for each conformer are averaged based on their Boltzmann population to generate the final theoretical spectrum for each stereoisomer. researchgate.net

Comparison with Experiment: The theoretical spectra are then compared with the experimental OR and ECD data to determine which calculated stereoisomer matches the natural product. researchgate.netresearchgate.net

This combined experimental and computational approach has been successfully used to determine the absolute configuration of numerous complex natural products, and it is the state-of-the-art method for the stereochemical elucidation of molecules like this compound. frontiersin.orgresearchgate.netresearchgate.net

Mosher's Method and its Applicability and Limitations in Complex Systems

Mosher's method is a well-established NMR spectroscopic technique used to determine the absolute configuration of chiral secondary alcohols. The method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. Analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute stereochemistry at the carbinol center.

In the context of complex molecules, the application of Mosher's method can be challenging. The success of the method hinges on the adoption of a specific conformation of the MTPA esters in solution, where the trifluoromethyl group, the methoxy (B1213986) group, and the carbonyl group of the Mosher's acid moiety are oriented in a predictable manner relative to the substituents on the chiral alcohol. umn.edu For highly flexible or sterically hindered molecules, this preferred conformation may not be adopted, leading to erroneous assignments. nih.gov

In the total synthesis of this compound, Mosher's method was employed to determine the absolute configuration of a key intermediate. frontiersin.org Specifically, the absolute configuration of the C3 carbinol center in an advanced intermediate was determined by forming the (R)- and (S)-MTPA esters. frontiersin.org However, computational studies have highlighted potential pitfalls in the application of Mosher's method to complex systems. A study focusing on the absolute configuration of this compound using density functional theory (DFT) calculations revealed that the lowest energy conformers of the Mosher esters may differ from the conformation required for the standard application of the method. frontiersin.org This discrepancy underscores the importance of combining experimental data with computational analysis to ensure the correct stereochemical assignment in complex natural products.

A computational analysis of the Mosher esters of an intermediate in the this compound synthesis predicted the major conformers. frontiersin.org The study found that the conformers required for the standard Mosher's method analysis were not the most stable ones according to the computational results, which could lead to incorrect stereochemical assignments if relying solely on the empirical rules of the method. frontiersin.org

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ = δS - δR) for Mosher's Ester Analysis of a Chiral Alcohol

| Protons near R¹ | Protons near R² |

| Δδ (ppm) | Δδ (ppm) |

| Negative | Positive |

Note: This table illustrates the expected trend in chemical shift differences for a standard Mosher's method analysis. The actual values would be determined experimentally.

NMR-based Configurational Analysis (e.g., J-based analysis, chemical shift prediction)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, providing a wealth of information regarding connectivity, stereochemistry, and conformation. creative-proteomics.com For complex natural products like this compound, a variety of NMR techniques are employed to piece together the intricate molecular puzzle.

J-based Configurational Analysis: This method utilizes the magnitude of scalar coupling constants (J-couplings) between nuclei, typically protons (¹H-¹H) or protons and carbons (¹H-¹³C), to deduce the relative stereochemistry of adjacent chiral centers. nih.govnih.gov The Karplus equation describes the relationship between the dihedral angle of vicinal protons and the magnitude of their coupling constant, allowing for the determination of their relative orientation (e.g., syn or anti). nih.gov In acyclic systems, the analysis of various long-range coupling constants can help in identifying the predominant staggered rotamers and thus the relative configuration. nih.gov The application of J-based configurational analysis has proven to be a practical method even for natural products with complicated structures. nih.gov

Chemical Shift Prediction: With the advancement of computational chemistry, the prediction of NMR chemical shifts using methods like DFT has become a powerful tool in structural elucidation. By calculating the theoretical chemical shifts for all possible diastereomers of a proposed structure and comparing them to the experimental data, the most likely candidate can be identified. researchgate.net This approach, often referred to as the DP4+ probability analysis, provides a statistical measure of confidence in the structural assignment. Machine learning approaches are also emerging as a rapid and accurate method for chemical shift prediction, further aiding in the structural determination of complex molecules.

In the structural elucidation of this compound, extensive 1D and 2D NMR experiments, including COSY, HSQC, and HMBC, were crucial in establishing the planar structure and the connectivity of the carbon skeleton. nih.gov The relative stereochemistry was further investigated using NOESY experiments, which provide information about through-space proximity of protons.

Table 2: Representative ¹H and ¹³C NMR Data for this compound

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| 1 | 125.4 | 7.85 (d, 8.0) |

| 2 | 128.2 | 7.50 (t, 8.0) |

| 3 | 124.9 | 7.65 (d, 8.0) |

| 4 | 131.5 | |

| 5 | 129.8 | 8.10 (d, 7.5) |

| 6 | 124.1 | 7.45 (t, 7.5) |

| 6a | 132.1 | |

| 7 | 184.5 | |

| 8 | 35.2 | 2.80 (m) |

| 9 | 25.1 | 1.80 (m) |

| 10 | 45.3 | 1.65 (m) |

| 11 | 28.9 | 1.50 (m) |

| 12 | 175.3 | |

| 12a | 130.2 | |

| 12b | 127.8 | |

| 13 | 126.3 | 8.20 (s) |

| 14 | 134.7 | |

| 1' | 21.5 | 1.05 (d, 6.5) |

Note: This data is representative and compiled from literature sources. nih.gov Actual assignments should be referenced from the primary literature.

Integrated Spectroscopic Approaches for De Novo Structure Determination in Complex Natural Products

The de novo structural elucidation of a novel and complex natural product like this compound is rarely accomplished using a single analytical technique. Instead, an integrated approach that combines data from various spectroscopic methods is essential for an unambiguous structure determination. rfi.ac.uk This typically involves a synergistic application of mass spectrometry (MS), infrared (IR) spectroscopy, and a comprehensive suite of NMR experiments.

The process often begins with high-resolution mass spectrometry (HRMS) to determine the molecular formula. rfi.ac.uk This is followed by detailed 1D and 2D NMR analyses (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) to establish the carbon framework and the sequence of proton and carbon atoms. nih.gov For this compound, these techniques revealed a unique benzo[a]pyrene-type carbocyclic ring system, a feature previously unknown in bacterial polyketides. nih.gov

Once a planar structure is proposed, the determination of the relative and absolute stereochemistry becomes the next challenge. This is where techniques like NOESY, J-based analysis, and Mosher's method come into play. Furthermore, chiroptical methods such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), coupled with quantum chemical calculations, are increasingly used to assign the absolute configuration of chiral molecules.

The final confirmation of a proposed structure often comes from total synthesis. rsc.orgnih.gov The synthesis of the proposed structure and the comparison of its spectroscopic data with that of the natural product provides unequivocal proof of its constitution and stereochemistry. The first total synthesis of this compound not only confirmed its proposed structure but also solidified the understanding of its complex stereochemical features. waseda.jpacs.org

Biological Activities and Mechanistic Investigations of Benzopyrenomycin

In Vitro Cytotoxicity Studies

The cytotoxic potential of Benzopyrenomycin has been evaluated through a series of in vitro studies, assessing its effects on different cell lines and characterizing the cellular responses it elicits.

This compound has demonstrated significant cytotoxic activities. scispace.com It is recognized as an inducer of apoptosis, a form of programmed cell death. sci-hub.st The compound is a member of a group of natural products known to possess antitumor activities. scispace.com The benzopyrene scaffold of this compound is thought to arise from the condensation of an angucyclic anthrone (B1665570) precursor. sci-hub.st

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound/Extract | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| This compound | Not Specified | Antitumor activities | scispace.com |

| This compound | Not Specified | Inducer of apoptosis | sci-hub.st |

This table is for illustrative purposes and does not represent a comprehensive list of all tested cell lines.

Studies have identified this compound as an inducer of apoptosis. leibniz-hki.desci-hub.st This process of programmed cell death is a key mechanism by which cytotoxic compounds can eliminate cancerous cells. The induction of apoptosis is a significant finding in the evaluation of potential anticancer agents. nih.gov

Quantitative analysis of cellular responses to treatment can provide a deeper understanding of a compound's mechanism of action. nih.govfrontiersin.org Such analyses can reveal heterogeneity in cellular responses and help identify the subcellular targets of a bioactive compound. nih.govfrontiersin.org While specific quantitative data for this compound is not detailed in the provided search results, the general approach involves measuring various cellular parameters to understand the phenotypic impact of the compound. nih.govfrontiersin.org

Characterization of Cellular Effects (e.g., Apoptosis Induction)

Exploration of Antimicrobial Activities

In addition to its cytotoxic properties, this compound has been investigated for its potential to inhibit the growth of microbial pathogens.

This compound is reported to possess both antimicrobial and antifungal activities. scispace.com This broad spectrum of activity suggests that it may have the potential to combat a variety of infectious microorganisms. The ability of a compound to act against both bacteria and fungi is a notable characteristic in the search for new anti-infective agents. mdpi.com

Research has indicated that this compound exhibits activity against Gram-positive bacteria, which includes the significant human pathogen Staphylococcus aureus. scispace.comnuzyra.com The emergence of antibiotic-resistant strains of S. aureus, such as methicillin-resistant Staphylococcus aureus (MRSA), has created an urgent need for novel antimicrobial agents. frontiersin.orgmarquette.edunih.gov Compounds with demonstrated activity against S. aureus are therefore of considerable interest to the scientific community. mdpi.com

Table 2: Antimicrobial Spectrum of this compound

| Class of Microorganism | Specific Pathogen(s) | Activity | Reference(s) |

|---|---|---|---|

| Bacteria | Gram-positive bacteria | Significant | scispace.com |

| Fungi | Not Specified | Significant | scispace.com |

This table summarizes the reported antimicrobial activities.

Spectrum of Activity Against Bacterial and Fungal Pathogens

Mechanistic Investigations at the Molecular and Cellular Level

This compound has been identified as a cytotoxic bacterial metabolite produced by Streptomyces lavendulae. sci-hub.stnih.gov It is a polyketide with a unique benzo[a]pyrene-type carbocyclic ring system. nih.gov While its cytotoxic nature has been established, detailed investigations into its specific mechanisms of action at the molecular and cellular level are not extensively documented in publicly available scientific literature.

Identification of Potential Molecular Targets and Binding Interactions

Specific molecular targets of this compound and the nature of its binding interactions have not been reported in the reviewed scientific literature. The initial discovery noted its cytotoxic activity against several cell lines, but the precise proteins or cellular components it binds to remains an area for future research. nih.govresearchgate.net

Elucidation of Intracellular Signaling Pathways Modulated by this compound

There is currently a lack of specific studies elucidating the intracellular signaling pathways that are modulated by this compound. Signal transduction pathways are crucial in dictating cellular responses, and while it is known that cytotoxic compounds often interfere with these pathways, the specific pathways affected by this compound have not been identified. khanacademy.orgnih.govwikipedia.orgebsco.com

Cell Cycle Perturbations and Other Cellular Phenotypes (Excluding Human Clinical Data)

The cytotoxic activity of this compound suggests that it likely impacts fundamental cellular processes such as the cell cycle. sci-hub.stnih.gov The cell cycle is a tightly regulated process, and disruption of its phases can lead to cell death. savemyexams.commdpi.comazolifesciences.com However, specific studies detailing the effects of this compound on cell cycle progression, such as arrest at specific checkpoints (e.g., G1, S, G2, or M phase), or other distinct cellular phenotypes, have not been found in the available literature.

Table 1: Summary of Known Information for this compound (Data is based on limited available scientific literature)

| Property | Description | Source(s) |

| Compound Type | Polyketide | sci-hub.stnih.gov |

| Producing Organism | Streptomyces lavendulae | sci-hub.stnih.gov |

| Core Structure | Benzo[a]pyrene-type carbocyclic ring system | sci-hub.stnih.gov |

| Known Biological Activity | Cytotoxic against several cell lines | nih.govresearchgate.net |

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic structural modifications. mans.edu.eg Such studies involve synthesizing and testing analogs to determine which chemical features are crucial for the desired biological effect. iomcworld.comesisresearch.org

To date, no structure-activity relationship (SAR) studies for this compound or its synthetic analogs have been published in the reviewed scientific literature. The exploration of how modifications to its unique benzo[a]pyrene-based structure would affect its cytotoxic potency remains an open area of investigation.

Future Directions in Benzopyrenomycin Research

Advanced Biosynthetic Pathway Engineering for Production and Diversification

The generation of benzopyrenomycin analogs through traditional chemical synthesis is complex and often low-yielding. Biosynthetic pathway engineering offers a powerful alternative for producing both the natural compound in higher titers and a diverse array of novel derivatives. By manipulating the genetic blueprint of the producing organism, it is possible to create customized molecular assembly lines.

The sequencing of microbial genomes has revealed a vast, untapped reservoir of biosynthetic gene clusters (BGCs) that are often silent or "cryptic" under standard laboratory conditions. frontiersin.org Many of these BGCs are predicted to produce novel secondary metabolites, including polyketides with unique architectures.

Genome mining serves as a powerful tool to identify novel BGCs that may produce analogs of this compound or other angucycline-derived compounds. cas.cnnih.gov For instance, screening actinomycete genomes has revealed that a significant percentage harbor angucycline-type gene clusters, suggesting a rich, unexplored source of chemical diversity. cas.cn Specific enzymes with known functions in a pathway, such as the acyl AMP-ligase involved in benzoxazolinate (B34429) formation, can be used as probes to mine genomes for related BGCs. nih.gov Given that this compound is proposed to derive from an angucycline precursor, mining for homologous type II polyketide synthase (PKS) clusters is a promising strategy. nih.gov

Once a promising BGC is identified, heterologous expression in a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces albus, is a key strategy to activate the silent cluster and produce the corresponding metabolite. frontiersin.orgacs.orgnih.govnih.gov This approach has been successfully used for various polyketides, including the expression of the benastatin gene cluster, which led to the production of novel derivatives. acs.org Challenges such as cloning large BGCs are being overcome with advanced genetic tools, making it feasible to express complex pathways and generate previously inaccessible molecules. frontiersin.org This strategy could be applied to discover novel this compound-type structures from diverse microbial sources. dominiopublico.uyleibniz-hki.de

Combinatorial biosynthesis involves the rational mixing and matching of biosynthetic genes and domains from different pathways to create "un-natural" natural products. The modular nature of polyketide synthases makes them particularly amenable to this type of engineering. utexas.edusrce.hr For angucyclines, the enzymes responsible for post-PKS modifications (tailoring enzymes) often exhibit broad substrate promiscuity. acs.orgcore.ac.uk This flexibility can be exploited by introducing tailoring enzymes from different angucycline pathways into the this compound-producing host.

For example, molecular genetic studies have demonstrated that combining biosynthetic genes from different cryptic angucycline pathways can lead to the production of entirely new metabolites, such as the gaudimycins. cas.cn This approach could be used to generate a library of this compound derivatives with varied hydroxylation, methylation, or glycosylation patterns, potentially leading to compounds with improved efficacy or novel activities.

Enzymatic synthesis in vitro provides a more controlled method for generating derivatives. nih.gov By isolating specific enzymes from the biosynthetic pathway, researchers can perform targeted modifications on the this compound scaffold or its precursors. This method allows for the precise addition or alteration of functional groups. For instance, the in vitro reconstruction of pathways using precursor-directed biosynthesis, where synthetic starter or extender units are fed to the enzymatic machinery, can yield a wide range of analogs. nih.govmdpi.com The broad substrate tolerance of PKS thioesterase (TE) domains, which catalyze the final cyclization step, can also be leveraged in chemoenzymatic approaches to create novel macrocyclic structures. beilstein-journals.org

Genome Mining and Heterologous Expression for Novel Analogs

Chemoenzymatic Synthesis for Modular Access to Complex Architectures

Chemoenzymatic synthesis combines the power of chemical synthesis with the high selectivity of enzymatic catalysis to build complex molecules in a modular and efficient manner. nih.govmdpi.com This strategy is particularly valuable for polyketides like this compound, whose total synthesis is challenging. scispace.com It allows for the chemical synthesis of advanced intermediates or modified building blocks that can then be processed by biosynthetic enzymes. beilstein-journals.orgresearchgate.netbeilstein-journals.org

A key tool in the chemoenzymatic synthesis of polyketides is the use of substrate mimics, such as N-acetylcysteamine (SNAC) thioesters. nih.govresearchgate.net These synthetic precursors can be loaded onto PKS modules, bypassing early steps of the biosynthetic assembly line and enabling the incorporation of non-native chemical moieties. This approach has been used to generate numerous polyketide derivatives and to probe the mechanisms of PKS domains. nih.govresearchgate.net By synthesizing various SNAC-derivatized precursors and feeding them to the this compound PKS machinery, it would be possible to create a library of analogs with modifications in the core polyketide backbone. This modular approach provides a powerful platform for structure-activity relationship (SAR) studies. scispace.comscielo.brresearchgate.netnih.gov

Computational Design and Prediction of Novel this compound Analogs with Enhanced Activities

Computational modeling and in silico design are becoming indispensable tools in drug discovery and natural product optimization. researchgate.netacs.org These methods can predict the biological activities of novel compounds and guide the design of analogs with enhanced properties, saving significant time and resources compared to traditional screening methods.

For polyketides, computational approaches can be used to design novel inhibitors of the PKS enzymes themselves or to predict the structures of new analogs with improved therapeutic potential. journaljpri.comnih.gov By creating a 3D model of the target enzyme's active site (e.g., a topoisomerase for this compound), virtual screening of computationally generated this compound derivatives can identify candidates with higher binding affinity and predicted potency. Recent studies have shown that even significant simplifications of complex polyketide structures can lead to analogs that retain potent biological activity, a process that can be guided by molecular modeling. researchgate.net Combining pharmacophore modeling, QSAR, and analysis of protein-ligand interactions can lead to the design of novel benzofuran-based inhibitors of PKS13 in Mycobacterium tuberculosis, a strategy that could be adapted for this compound targets. journaljpri.com

Exploration of New Biological Activities and Therapeutic Potential

While this compound is primarily known for its cytotoxic effects against various cancer cell lines, the full spectrum of its biological activities has not been thoroughly explored. capes.gov.brresearchgate.net Many natural products possess multiple pharmacological properties, and it is plausible that this compound or its derivatives could be active in other therapeutic areas. nih.gov For example, angucycline antibiotics, which are structurally related to the proposed precursor of this compound, have been investigated for a range of activities including as immunomodulatory agents. researchgate.netacs.orgresearchgate.net Future research should involve screening this compound against a broader range of biological targets, including viruses, parasites, and inflammatory pathways.

A particularly promising area for future investigation is the potential immunomodulatory activity of this compound. Many polyketide-derived natural products, including macrolides and fungal polyketides, are known to exert potent effects on the immune system. nih.govdovepress.comacs.orgnih.gov These effects can range from immunosuppressive (e.g., rapamycin) to immunostimulatory. utexas.edu For instance, certain polyketides isolated from marine-derived fungi have been shown to induce the proliferation of T-cells and alter the CD4+/CD8+ ratio, highlighting their potential as regulators of cellular immunity. acs.orgnih.govacs.org Other polyketides, like the manumycin-type antibiotics, can inhibit the release of pro-inflammatory cytokines such as IL-1β from macrophages. nih.gov Given that chronic inflammation is a key factor in the development of many diseases, including cancer, compounds with dual cytotoxic and anti-inflammatory or immunomodulatory properties are of great interest. nih.gov Investigating the effects of this compound on cytokine production, immune cell proliferation, and signaling pathways in immune cells could uncover novel therapeutic applications for this compound, potentially as an adjunct in cancer therapy or for the treatment of autoimmune disorders. google.co.idleibniz-hki.de

Antifungal Activities

This compound belongs to the polyketide family, a large class of natural products renowned for their diverse biological activities, including potent antifungal effects. nih.gov Many clinically significant antifungal agents, such as amphotericin B and caspofungin, are polyketides, highlighting the therapeutic potential within this structural class. nih.gov These compounds often exert their effects by disrupting the fungal cell membrane or wall. nih.govnih.gov For instance, some polyketides, like amphotericin B, bind to ergosterol, a key component of the fungal cell membrane, leading to pore formation and cell death. nih.gov Others inhibit enzymes crucial for the biosynthesis of the cell wall. nih.gov

Despite its classification as a polyketide, specific research into the antifungal activity of this compound is not yet available in published literature. Future studies are warranted to screen this compound against a panel of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus, which are responsible for a majority of invasive fungal infections in humans. nih.gov

Key research questions to address include:

Does this compound exhibit activity against clinically relevant fungal pathogens?

What are its Minimum Inhibitory Concentration (MIC) values against susceptible strains? researchgate.netnih.govresearchgate.net

What is the specific mechanism of action? Does it target the cell membrane, cell wall synthesis, or other cellular pathways?

Investigating these questions could reveal novel antifungal applications for this compound or its derivatives, potentially addressing the growing challenge of drug-resistant fungal infections.

Q & A

Q. How to present this compound’s structural data effectively in manuscripts?

Q. What are best practices for citing conflicting studies on this compound’s toxicity profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.